molecular formula C13H10FN3O3 B1679448 フルマゼニル酸 CAS No. 84378-44-9

フルマゼニル酸

カタログ番号 B1679448
CAS番号: 84378-44-9
分子量: 275.23 g/mol
InChIキー: SFVXVWJBSJCRJO-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Flumazenil is an imidazobenzodiazepine derivative and a potent benzodiazepine receptor antagonist . It competitively inhibits the activity at the benzodiazepine recognition site on the GABA/benzodiazepine receptor complex, thereby reversing the effects of benzodiazepine on the central nervous system .


Synthesis Analysis

Flumazenil was synthesized and purified using a single solid-phase cartridge . The animal biodistribution showed high uptake in the brain specifically in the cortex region .


Molecular Structure Analysis

Flumazenil has an imidazobenzodiazepine structure . Its molecular formula is C15H14FN3O3 . The average mass is 303.288 Da and the monoisotopic mass is 303.101929 Da .


Chemical Reactions Analysis

Studies have shown that 50% of the flumazenil was biotransformed by the rat liver homogenate in 60 min . One metabolite (M1) was a methyl transesterification product of flumazenil . In the rat liver microsomal system, two metabolites were identified (M2 and M3), as their carboxylic acid and hydroxylated ethyl ester forms between 10 and 120 min, respectively .


Physical And Chemical Properties Analysis

Flumazenil is a white to off-white crystalline compound . It has a density of 1.4±0.1 g/cm3 . The boiling point is 528.0±50.0 °C at 760 mmHg . The vapor pressure is 0.0±1.4 mmHg at 25°C .

科学的研究の応用

神経画像診断

フルマゼニルは神経画像診断研究で使用されています . フルマゼニルは、中枢神経系(CNS)におけるγ-アミノ酪酸(GABA)/ベンゾジアゼピン受容体(BZR)複合体のベンゾジアゼピン結合部位を拮抗します . 液体クロマトグラフィー(LC)-タンデム質量分析法を用いたフルマゼニル代謝物の調査は、フルマゼニルの生体内代謝に関する完全な理解を提供し、放射性医薬品検査と登録を加速します .

麻酔

フルマゼニルは、イソフルラン麻酔からの覚醒を調節するために使用されてきました . フルマゼニルは、覚醒を早め、麻酔後の睡眠障害を軽減することが示されています . これは、GABA A Rsが意識を媒介する上で複雑な役割を果たしていることを示しており、麻酔からの覚醒と覚醒との間のメカニズム的な関連性を提供しています .

不安障害

不安障害の神経生物学的原因に関する研究では、γ-アミノ酪酸(GABA)系がシナプス濃度を高め、GABA A(タイプA)受容体のベンゾジアゼピンリガンドに対する親和性を高めることが示唆されています . フルマゼニルは、中枢神経系(CNS)におけるGABA/ベンゾジアゼピン受容体(BZR)複合体のベンゾジアゼピン結合部位を拮抗します .

肝代謝

フルマゼニルとその代謝物は、肝臓マトリックスで研究されています . この研究では、フルマゼニルの50%がラット肝臓ホモジネートによって60分で生体変換されることが示されました .

放射性医薬品検査と登録

液体クロマトグラフィー(LC)-タンデム質量分析法を用いたフルマゼニル代謝物の調査は、フルマゼニルの生体内代謝に関する完全な理解を提供し、放射性医薬品検査と登録を加速します .

睡眠障害

フルマゼニルは、麻酔後の睡眠障害を軽減することが示されています . これは、フルマゼニルが特定の睡眠障害の治療に使用される可能性があることを示唆しています .

作用機序

Target of Action

Flumazenil, an imidazobenzodiazepine derivative, is a potent benzodiazepine receptor antagonist . Its primary target is the benzodiazepine recognition site on the GABA/benzodiazepine receptor complex . GABA (gamma-aminobutyric acid) is the most important inhibitory neurotransmitter in the central nervous system .

Mode of Action

Flumazenil competitively inhibits the activity at the benzodiazepine recognition site on the GABA/benzodiazepine receptor complex . This competitive inhibition results in the reversal of the effects of benzodiazepines on the central nervous system . It’s worth noting that flumazenil is a weak partial agonist in some animal models of activity, but has little or no agonist activity in humans .

Biochemical Pathways

The primary biochemical pathway affected by flumazenil is the GABAergic system . By binding to the extracellular surface of GABA A receptors and competitively displacing benzodiazepine molecules, flumazenil prevents further benzodiazepine binding . This results in the reversal of the sedative, hypnotic, anxiolytic, anticonvulsant, and muscle relaxant effects of benzodiazepines .

Pharmacokinetics

Flumazenil is formulated for intravenous administration primarily because it undergoes extensive first-pass metabolism after oral administration . In the human liver, microsomal carboxylesterase isozymes play an important role in the detoxification and metabolism of flumazenil, biotransforming it into two metabolites: flumazenil acid and N-demethylated flumazenil .

Result of Action

The molecular and cellular effects of flumazenil’s action primarily involve the antagonism of the CNS effects produced by benzodiazepines .

Action Environment

The action, efficacy, and stability of flumazenil can be influenced by various environmental factors. For instance, the presence of other substances in the body, such as proconvulsant substances like tricyclic antidepressants, can affect the therapeutic use of flumazenil . Additionally, the possibility of precipitating acute withdrawal in individuals with pharmacodynamic tolerance to benzodiazepine receptor agonists is a significant concern regarding the clinical use of flumazenil .

Safety and Hazards

Flumazenil may cause seizures, especially in people who have sedative-addiction withdrawal symptoms or recent antidepressant overdose . It is harmful in contact with skin or if inhaled . It is advised to avoid dust formation, breathing mist, gas or vapors, and contacting with skin and eye .

将来の方向性

Flumazenil is used to reverse the effects of a benzodiazepine sedative such as Valium, Versed, Xanax, Tranxene, and others . It is used to help you wake up after a surgery or medical procedure in which a benzodiazepine was used as a sedative . It is also used to treat benzodiazepine overdose in adults .

特性

IUPAC Name

8-fluoro-5-methyl-6-oxo-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FN3O3/c1-16-5-10-11(13(19)20)15-6-17(10)9-3-2-7(14)4-8(9)12(16)18/h2-4,6H,5H2,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFVXVWJBSJCRJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2=C(N=CN2C3=C(C1=O)C=C(C=C3)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60233357
Record name Ro 15-3890
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60233357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

84378-44-9
Record name Ro 15-3890
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084378449
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ro 15-3890
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60233357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FLUMAZENIL ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PBH0H721NV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

Ro 15-1788 (0.82 g, 2.71 mmol) was dissolved in 80 ml of 10% methanolic KOH and the solution was stirred for 24 h at room temperature. The solvent was evaporated in vacuo and the residue was dissolved in 50 ml of distilled water. The aqueous solution was cooled to 4° C. and the pH adjusted to 6 by dropwise addition of 1M aqueous HCl. The desired product was crystallized from the solution at pH 6. The solution was left to stand at 4° C. for 10 min and filtered. The filter cake was washed with ice-cold distilled water and dried overnight in vacuo at 60° C. to give III (0.72 g, 97%); crystallization from 50% aqueous ethanol (20 ml) afforded small colorless laminae: mp 273°-274° C.; 1H-NMR (d6 -DMSO) δ 3.08 (s, 3H, NMe), 4.60 (m, 1H), 5.05 (m, 1H), 7.60-7.67 (m, 2H), 7.79 (dd, 1H, J=4.5 Hz, J=8.50 Hz), 8.29 (s, 1H); IR (KBr) 2000-3600, 3110, 1700 (broad), 1670, 1490, 1220, 890 cm-1 ; CIMS M+H=276, C13H10FN3O23 requires M+H=276. Analysis calculated for C213H10FN3O3 :C 56.73, H 3.66, and N 15.27% showed C 56.80, H 3.71, and N 15.29%.
Quantity
0.82 g
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Name
Yield
97%

Synthesis routes and methods II

Procedure details

A solution of 3.03 g (10 mmol) of ethyl 8-fluoro-5,6-dihydro-5-methyl-6-oxo-4H-imidazo[1,5-a][1,4]-benzodiazepine-3-carboxylate and 0.44 g (11 mmol) of sodium hydroxide in 20 ml of ethanol and 10 ml of water is heated to boiling under reflux for 30 minutes. Subsequently, the mixture is treated with 11 ml of 1 N hydrochloric acid and concentrated to half of the volume. The precipitated crystals are filtered off under suction and dried. There is obtained 8-fluoro-5,6-dihydro-5-methyl-6-oxo-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylic acid of decomposition point 279°.
Quantity
0.44 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
11 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Flumazenil acid
Reactant of Route 2
Flumazenil acid
Reactant of Route 3
Flumazenil acid
Reactant of Route 4
Flumazenil acid
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Flumazenil acid
Reactant of Route 6
Reactant of Route 6
Flumazenil acid

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。